

Application Notes and Protocols for 4-Cyanofuran-2-carboxylic acid

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Compound of Interest

Compound Name: 4-Cyanofuran-2-carboxylic acid

Cat. No.: B2697916

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Abstract

This technical guide provides a comprehensive overview of the experimental procedures involving **4-Cyanofuran-2-carboxylic acid**, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its synthesis, physicochemical properties, and key chemical transformations, including amide and ester formations. Detailed, step-by-step protocols are provided for these reactions, along with insights into the rationale behind experimental choices and methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound in their research endeavors.

Introduction: The Strategic Value of the Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic and steric properties.^[1] It can act as a bioisostere for phenyl rings, offering modulated metabolic stability and drug-receptor interactions.^[1] The introduction of a carboxylic acid and a cyano group at the 2- and 4-positions, respectively, of the furan ring creates a molecule, **4-Cyanofuran-2-carboxylic acid**, with distinct reactivity and potential for diverse applications. The carboxylic acid moiety serves as a handle for further derivatization, while the electron-withdrawing cyano group influences the reactivity of the furan ring and can participate in specific interactions with biological targets.^[2]

This guide will provide detailed experimental procedures for the synthesis and derivatization of **4-Cyanofuran-2-carboxylic acid**, enabling researchers to harness its potential in their synthetic campaigns.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in experimental settings.

Physicochemical Data

The key physicochemical properties of **4-Cyanofuran-2-carboxylic acid** are summarized in the table below.^[3]

Property	Value	Source
Molecular Formula	C ₆ H ₃ NO ₃	[3]
Molecular Weight	137.09 g/mol	[3]
IUPAC Name	4-cyanofuran-2-carboxylic acid	[3]
CAS Number	1369496-50-3	[4]
Canonical SMILES	C1=C(OC=C1C#N)C(=O)O	[3]

Spectroscopic Characterization

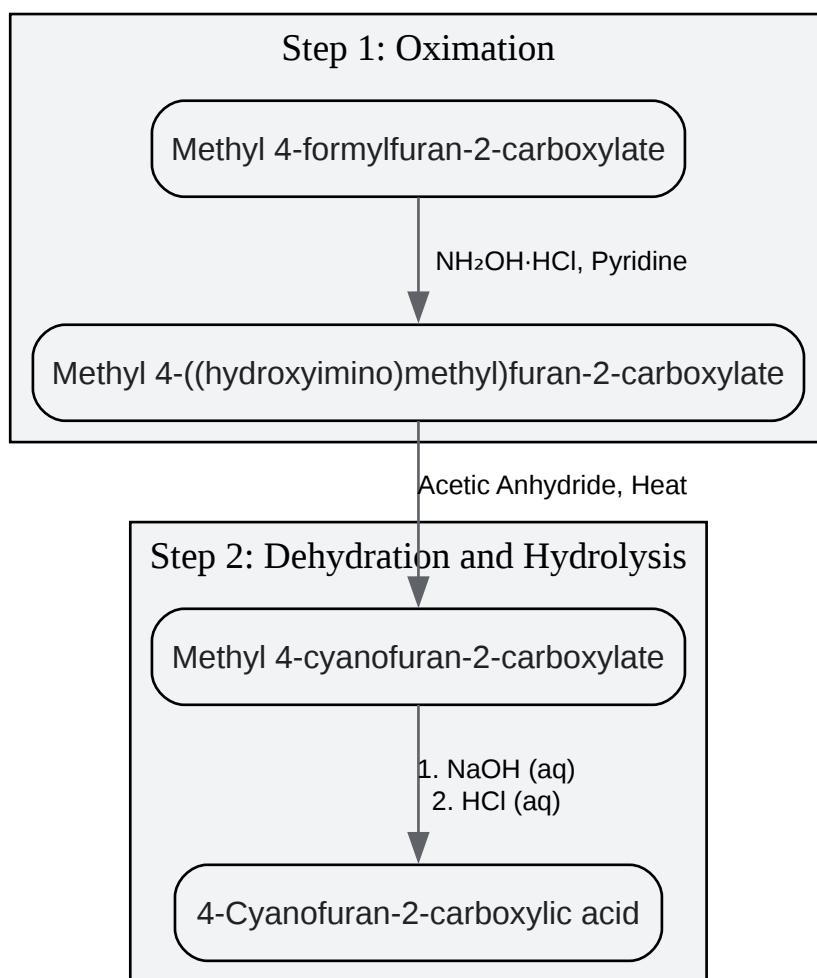
Accurate characterization of **4-Cyanofuran-2-carboxylic acid** is crucial for confirming its identity and purity. The expected spectroscopic data are outlined below, based on the analysis of similar structures and general principles of spectroscopy.^[5]

Technique	Expected Chemical Shifts / Absorption Frequencies
¹ H NMR	The furan ring protons are expected to appear as doublets in the aromatic region (δ 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm).[6][7]
¹³ C NMR	The carbonyl carbon of the carboxylic acid is expected in the range of δ 160-175 ppm. The furan ring carbons will appear between δ 110-160 ppm. The nitrile carbon is expected around δ 115-120 ppm.[8][9]
FT-IR	A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm^{-1} . A sharp C=O stretch will be present around 1700-1730 cm^{-1} . A characteristic C≡N stretch for the nitrile group should appear around 2230-2260 cm^{-1} .[5][10][11]

Synthesis of 4-Cyanofuran-2-carboxylic acid: A Proposed Protocol

While a specific, peer-reviewed synthesis for **4-Cyanofuran-2-carboxylic acid** is not readily available in the searched literature, a plausible and robust synthetic route can be proposed based on established methodologies for the synthesis of substituted furan carboxylic acids.[12][13] The following protocol outlines a two-step process starting from a suitable precursor, 4-formylfuran-2-carboxylate.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **4-Cyanofuran-2-carboxylic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-((hydroxyimino)methyl)furan-2-carboxylate

- To a solution of methyl 4-formylfuran-2-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.

- Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime. This product is often used in the next step without further purification.

Step 2: Synthesis of **4-Cyanofuran-2-carboxylic acid**

- To the crude methyl 4-((hydroxyimino)methyl)furan-2-carboxylate from the previous step, add acetic anhydride (3.0 eq).
- Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.
- Monitor the reaction by TLC for the disappearance of the starting material.
- After cooling to room temperature, pour the reaction mixture onto ice-water and stir for 1 hour to hydrolyze the excess acetic anhydride.
- Extract the product, methyl 4-cyanofuran-2-carboxylate, with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude ester.
- To the crude methyl 4-cyanofuran-2-carboxylate, add a 1 M aqueous solution of sodium hydroxide (2.0 eq) and stir at 50 °C for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
- Cool the reaction mixture to 0 °C and acidify with 2 M hydrochloric acid until a precipitate forms.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to afford **4-Cyanofuran-2-carboxylic acid**.

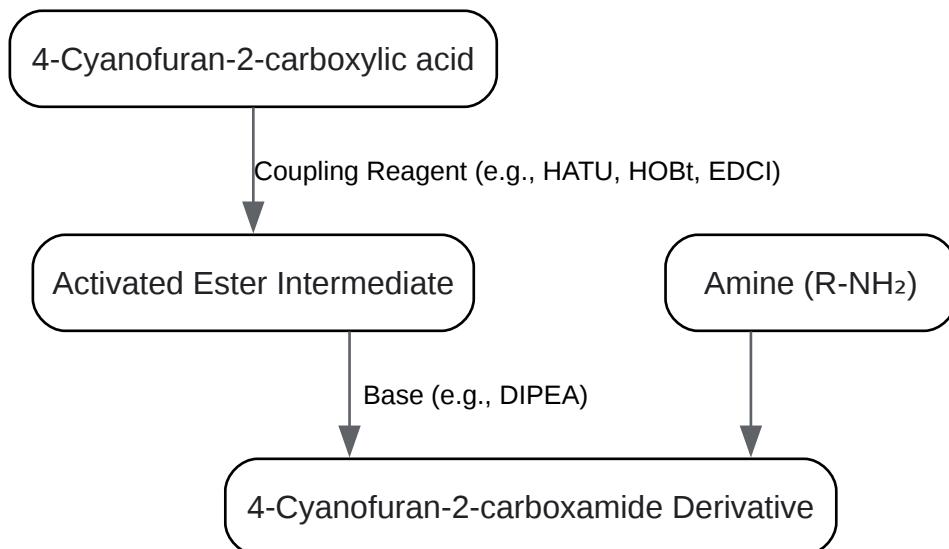
Application Notes: Derivatization of **4-Cyanofuran-2-carboxylic acid**

The carboxylic acid functionality of **4-Cyanofuran-2-carboxylic acid** is a prime site for derivatization, allowing for its incorporation into larger molecules such as potential drug candidates or functional polymers. The following protocols detail the synthesis of amides and esters, two of the most common and important derivatives.

Protocol for Amide Bond Formation

Amide coupling reactions are fundamental in medicinal chemistry for the synthesis of peptides and other biologically active molecules. A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with an amine.

Workflow for Amide Coupling:



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Caption: General workflow for the synthesis of 4-cyanofuran-2-carboxamides.

Detailed Protocol (using HATU as coupling agent):

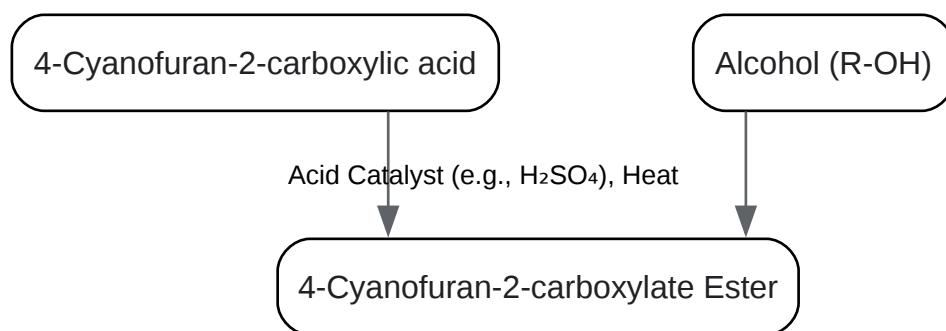
- Dissolve **4-Cyanofuran-2-carboxylic acid** (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- To this solution, add the desired amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol for Ester Formation (Fischer Esterification)

Esterification is a common transformation used to modify the properties of a carboxylic acid, for example, to increase its lipophilicity or to protect the carboxylic acid group during subsequent synthetic steps.

Reaction Scheme for Fischer Esterification:



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Caption: Fischer esterification of **4-Cyanofuran-2-carboxylic acid**.

Detailed Protocol:

- Dissolve **4-Cyanofuran-2-carboxylic acid** (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) (typically 2-5 mol%).
- Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
- After cooling, remove the excess alcohol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and saturated aqueous $NaHCO_3$ to neutralize the acid catalyst.
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the crude ester by flash column chromatography or distillation if the product is volatile.

Potential Applications in Research and Development

The unique structural features of **4-Cyanofuran-2-carboxylic acid** make it an attractive building block for various applications:

- Medicinal Chemistry: The furan ring can serve as a bioisosteric replacement for a phenyl ring, potentially improving the pharmacokinetic profile of a drug candidate.[14][15][16] The carboxylic acid and cyano groups provide opportunities for strong interactions with biological targets through hydrogen bonding and dipole-dipole interactions.[17] Its derivatives could be explored as inhibitors for various enzymes.[18]
- Materials Science: As a difunctional monomer, **4-Cyanofuran-2-carboxylic acid** and its derivatives can be used in the synthesis of novel polymers.[19][20] The rigid furan ring can impart desirable thermal and mechanical properties to polyesters and polyamides. The cyano group can also be a site for post-polymerization modification.

Safety and Handling

While a specific safety data sheet for **4-Cyanofuran-2-carboxylic acid** is not available in the searched results, general precautions for handling carboxylic acids and nitriles should be followed:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated fume hood.
- Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

4-Cyanofuran-2-carboxylic acid is a valuable synthetic intermediate with significant potential for the development of new pharmaceuticals and advanced materials. This guide provides a foundation for its synthesis and derivatization, offering detailed protocols and insights into its chemical properties. The methodologies described herein are based on well-established chemical principles and are intended to be a starting point for further exploration and optimization by researchers in the field.

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